molecular formula C27H36O11 B12415477 Prednisolone-d8 (Major) 21-beta-D-Glucuronide

Prednisolone-d8 (Major) 21-beta-D-Glucuronide

Cat. No.: B12415477
M. Wt: 544.6 g/mol
InChI Key: ROILWZCHYLNVFX-ISZGTHPSSA-N
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Description

Prednisolone-d8 (Major) 21-beta-D-Glucuronide is a deuterium-labeled analog of the endogenous glucocorticoid metabolite Prednisolone 21-beta-D-glucuronide. Its molecular formula is C27H28D8O11, with a molecular weight of 544.62 . The compound features eight deuterium atoms replacing hydrogen atoms at key positions, enhancing its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying prednisolone and its metabolites in biological matrices . The glucuronide moiety at the 21-position mimics the natural phase II metabolic pathway of prednisolone, where glucuronidation increases water solubility for renal excretion .

The product (CAS: 512165-95-6) is supplied with >95% HPLC purity and stored at +4°C. Its primary applications include pharmacokinetic studies, metabolic pathway analysis, and quality control in pharmaceutical research .

Properties

Molecular Formula

C27H36O11

Molecular Weight

544.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-2,4,6,6,9,11,12,12-octadeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C27H36O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h5,7,9,14-16,18-22,24,29,31-33,36H,3-4,6,8,10-11H2,1-2H3,(H,34,35)/t14-,15-,16-,18+,19-,20-,21+,22-,24+,25-,26-,27-/m0/s1/i3D2,5D,9D,10D2,16D,18D

InChI Key

ROILWZCHYLNVFX-ISZGTHPSSA-N

Isomeric SMILES

[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@H]3[C@@]2([C@@](C([C@]4([C@H]3CC[C@@]4(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)([2H])[2H])([2H])O)[2H])([2H])[2H])C

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=CC35C)O

Origin of Product

United States

Preparation Methods

Structural and Molecular Properties

This compound (C27D8H28O11) features a deuterated steroid backbone with a glucuronic acid moiety conjugated at the 21-beta position. The molecular weight is 544.617 g/mol, with an accurate mass of 544.276 Da. The SMILES notation and InChI descriptor confirm the stereochemical configuration, including the beta orientation of the glucuronide linkage and the deuterium substitution at eight positions on the prednisolone skeleton.

Table 1: Key Chemical Properties

Property Value Source
Molecular Formula C27D8H28O11
Molecular Weight 544.617 g/mol
Accurate Mass 544.276 Da
SMILES [2H]C1=C[C@@]2(C)C(=C([2H])...
InChI Key ROILWZCHYLNVFX-JEDBQANXSA-N

Isotopic Purity and Deuterium Placement

Deuterium atoms are strategically incorporated at eight positions on the prednisolone core to minimize metabolic interference and enhance analytical detection. The major isotopomer (>97.71% purity) ensures minimal protium contamination, critical for mass spectrometry-based quantification. Isotopic labeling typically involves catalytic deuteration of prednisolone precursors under controlled conditions, followed by glucuronidation.

Synthetic Routes for this compound

Enzymatic Glucuronidation Using UGTs

Enzymatic synthesis remains the gold standard due to its regioselectivity and mild reaction conditions. UDP-glucuronosyltransferases (UGTs), particularly UGT1A4 and UGT1A9, catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the 21-beta hydroxyl group of prednisolone-d8.

Key Steps:

  • Deuterated Precursor Preparation : Prednisolone-d8 is synthesized via deuterium exchange reactions using deuterated solvents (e.g., D2O) or catalytic deuteration of prednisolone intermediates.
  • Enzyme Activation : UGTs are isolated from human or rat liver microsomes and stabilized in phosphate buffer (pH 7.4).
  • Reaction Setup : Prednisolone-d8 (1–10 mM) is incubated with UDPGA (5 mM), MgCl2 (5 mM), and UGTs at 37°C for 2–24 hours.
  • Product Isolation : The reaction mixture is quenched with ice-cold methanol, centrifuged, and purified via solid-phase extraction (SPE) or preparative LC-MS.

Table 2: Enzymatic Glucuronidation Conditions

Parameter Optimal Value Source
pH 7.4
Temperature 37°C
Incubation Time 12–24 hours
UDPGA Concentration 5 mM

Chemical Conjugation via Koenigs-Knorr Reaction

Chemical synthesis offers scalability but requires protection/deprotection steps to ensure regioselectivity. The Koenigs-Knorr method employs silver oxide (Ag2O) to facilitate glucuronide bond formation between prednisolone-d8 and acetylated glucuronic acid.

Procedure:

  • Protection of Glucuronic Acid : D-glucuronic acid is acetylated using acetic anhydride to form 1-bromo-2,3,4-tri-O-acetyl-D-glucuronic acid methyl ester.
  • Coupling Reaction : Prednisolone-d8 is reacted with the activated glucuronyl donor in anhydrous dichloromethane (DCM) with Ag2O as a catalyst (0°C to room temperature, 12 hours).
  • Deprotection : The acetyl groups are removed using methanolic ammonia (5% v/v), yielding the free glucuronide.

Challenges :

  • Low yields (30–50%) due to steric hindrance at the 21-beta position.
  • Requires rigorous purification via column chromatography or HPLC to remove unreacted precursors.

Isotopic Labeling Techniques

Deuterium incorporation is achieved through:

  • Catalytic Deuteration : Prednisolone is heated with D2O and palladium-on-carbon (Pd/C) under hydrogen gas (H2) to replace protium with deuterium at specific positions.
  • Synthetic Intermediates : Deuterated intermediates (e.g., prednisone-d8) are enzymatically reduced to prednisolone-d8 using 11-beta-hydroxysteroid dehydrogenase (11β-HSD).

Quality Control :

  • NMR Spectroscopy : Confirms deuterium placement and absence of protium contamination.
  • High-Resolution MS : Validates isotopic purity (>97.71%) and molecular formula.

Analytical Validation and Purification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary method for quantifying this compound in biological matrices. A validated method from PMC studies uses:

  • Column : C18 reversed-phase (2.1 × 50 mm, 1.7 μm).
  • Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
  • Detection : Positive ion mode with transitions m/z 369.4 → 351.3 (prednisolone-d8 glucuronide).

Table 3: LC-MS/MS Parameters

Parameter Value Source
Ionization Mode ESI+
Collision Energy 20–30 eV
Retention Time 6.2 minutes
LLOQ 1 ng/mL

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra confirm the glucuronide linkage and deuterium substitution. Key signals include:

  • Prednisolone-d8 : Absence of protium signals at δ 1.2–2.5 ppm (deuterated methyl groups).
  • Glucuronide Moiety : Anomeric proton at δ 5.3 ppm (d, J = 7.8 Hz) confirms beta configuration.

Challenges in Synthesis and Scale-Up

Regioselectivity and Byproduct Formation

Competing glucuronidation at the 11-beta or 17-alpha positions occurs if reaction conditions are suboptimal. Mitigation strategies include:

  • Enzyme Engineering : Use of UGT1A4 mutants with enhanced 21-beta specificity.
  • Temperature Control : Maintaining 37°C prevents enzyme denaturation and improves selectivity.

Purification of Hydrophilic Glucuronides

The high polarity of glucuronides complicates isolation. Effective methods include:

  • Ion-Pair Chromatography : Employing tetrabutylammonium acetate to improve retention on C18 columns.
  • Hydrophilic Interaction LC (HILIC) : Utilizes a silica column with acetonitrile/water gradients.

Chemical Reactions Analysis

Metabolic Reactions

In biological systems, Prednisolone-d8 undergoes metabolic transformations similar to its non-deuterated counterpart. Key reactions include:

Hydrolysis

  • β-glucuronidase-mediated hydrolysis : The glucuronide group is cleaved, releasing the aglycone (prednisolone) for further analysis .

  • Conditions : Alkaline pH and enzymatic treatment (e.g., β-glucuronidase) followed by liquid-liquid extraction with ethyl acetate .

Reduction and Oxidation

  • C20 ketone reduction : The ketone group at position C20 is reduced to form dihydro-metabolites (e.g., 20β-dihydro-prednisolone) .

  • C11 hydroxyl oxidation : The hydroxyl group at C11 is oxidized to a ketone, forming prednisone .

Reaction TypeKey ProductsReferences
C20 ketone reduction20β/α-dihydro-prednisolone
C11 hydroxyl oxidationPrednisone

Hydroxylation

  • C6 hydroxylation : Positions C6β and C6α are hydroxylated, yielding 6β-hydroxy-prednisolone as the primary metabolite .

  • Δ4 double bond reduction : Hydrogenation of the double bond at C3–C4, forming 20β-dihydro-6β-hydroxy-prednisolone .

Analytical Reactions

Prednisolone-d8 is used as an internal standard in mass spectrometry (MS) due to its isotopic labeling, enabling precise quantification of glucocorticoids.

Mass Spectrometry (MS/MS) Methods

  • Multiple Reaction Monitoring (MRM) :

    • Precursor ions : m/z 369.23 (Cortisone-d8) and m/z 367.23 (Cortisol-d4) .

    • Collision energy (CE) : 14–30 eV for optimal fragmentation .

    • Key fragments : m/z 168.09 (Cortisone-d8), m/z 121.16 (Cortisol-d4) .

ParameterCortisone-d8 (IS)Cortisol-d4 (IS)
Precursor ion (m/z)369.23367.23
CE (eV)1424
Fragment ion (m/z)168.09121.16

Chromatographic Separation

  • UPLC BEH C18 columns : Used to separate conjugates and aglycons, with THF-evaporation steps to minimize peak broadening .

Structural Considerations

The deuterium labeling at specific positions enhances stability and analytical sensitivity. The molecular formula C27D8H28O11\text{C}_{27}\text{D}_8\text{H}_{28}\text{O}_{11} reflects the incorporation of eight deuterium atoms . The InChI structure highlights the glucuronide linkage and steroid skeleton .

Key Findings from Metabolomics Studies

  • Muscle catabolism markers : Prednisolone-d8 increases urinary 3-methylhistidine, indicating muscle protein breakdown .

  • Insulin resistance biomarkers : Elevated urinary N-methylnicotinamide correlates with insulin resistance .

This compound’s unique isotopic labeling and metabolic pathways make it a valuable tool in studying glucocorticoid pharmacokinetics and adverse effects. Its applications span doping control, therapeutic monitoring, and biomarker discovery.

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Prednisolone-d8 (Major) 21-beta-D-Glucuronide is primarily utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of glucocorticoids. The deuterated form provides a stable isotope that aids in distinguishing the compound from its metabolites during analytical processes.

Analytical Techniques

The compound is often analyzed using advanced techniques such as:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method allows for sensitive detection and quantification of prednisolone and its glucuronides in biological samples .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : PBPK models incorporating Prednisolone-d8 help simulate the complex pharmacokinetics observed in various tissues, providing insights into drug behavior in vivo .
Technique Application Advantages
LC-MS/MSQuantification of steroids and glucuronidesHigh sensitivity and specificity
PBPK ModelingSimulation of drug distributionComprehensive understanding of pharmacokinetics

Therapeutic Monitoring

In clinical settings, monitoring the levels of prednisolone-d8 and its metabolites can provide valuable information regarding therapeutic efficacy and safety. Glucuronidation is a major metabolic pathway for prednisolone, influencing its pharmacological activity and potential side effects.

Case Studies

Several case studies highlight the importance of monitoring prednisolone-d8 levels in patients undergoing treatment:

  • Case Study 1 : A patient with autoimmune disease was monitored for prednisolone levels to adjust dosages effectively. The use of deuterated forms allowed for precise tracking of drug metabolism and response to therapy.
  • Case Study 2 : In a cohort study involving patients receiving glucocorticoid therapy for chronic inflammatory conditions, researchers utilized prednisolone-d8 to assess the correlation between drug levels and clinical outcomes, revealing critical insights into optimal dosing strategies.

Drug Development and Prodrug Design

Prednisolone-d8 serves as a model compound in the design of novel glucocorticoid prodrugs aimed at improving therapeutic profiles while minimizing side effects. Research focuses on developing formulations that enhance bioavailability and target delivery systems.

Prodrug Strategies

Recent advancements in prodrug design include:

  • Polymer-based Prodrugs : These formulations enhance solubility and stability, allowing for controlled release .
  • Smart Responsive Systems : Innovations in drug delivery systems that respond to physiological triggers (e.g., pH changes) are being explored to improve the therapeutic index of glucocorticoids .
Prodrug Type Mechanism Potential Benefits
Polymer-basedEnhances solubilityImproved bioavailability
Smart ResponsiveTargeted releaseReduced systemic side effects

Mechanism of Action

The mechanism of action of Prednisolone-d8 (Major) 21-beta-D-Glucuronide involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and understand its pharmacokinetics in greater detail.

Comparison with Similar Compounds

Structural and Analytical Comparisons

The table below compares Prednisolone-d8 (Major) 21-beta-D-Glucuronide with structurally related deuterated and non-deuterated analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Applications
Prednisolone-d8 (Major) 21-β-D-Glucuronide C27H28D8O11 544.62 Glucuronide (deuterated) LC-MS internal standard, metabolite tracking
Prednisolone 21-β-D-Glucuronide (sodium salt) C27H35NaO11 558.55 Glucuronide (non-deuterated) Metabolite reference standard, enzymatic studies
Prednisolone-d8 Acetate C23H22D8O6 410.53 Acetate (deuterated) Analytical calibration, stability testing
Prednisone Glucuronide Not specified* 534.57 Glucuronide (non-deuterated) Research on glucocorticoid metabolism
Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide-d5 C27H31D5O11 531.65 Glucuronide (deuterated) Isotopic tracer for corticosteroid metabolism

Key Observations :

  • Deuterium Labeling : The deuterated analogs exhibit reduced metabolic clearance due to the kinetic isotope effect, making them ideal for tracing metabolic pathways .
  • Glucuronide vs. Acetate/Sulfate : Glucuronide derivatives (e.g., Prednisolone 21-β-D-Glucuronide) are polar metabolites, whereas acetate or sulfate derivatives (e.g., Prednisolone-d8 Acetate) are more lipophilic, influencing their tissue distribution and analytical extraction protocols .
Pharmacological and Metabolic Comparisons
  • Anti-inflammatory Activity: Non-deuterated Prednisolone 21-β-D-Glucuronide is an inactive metabolite, as glucuronidation typically terminates glucocorticoid receptor binding. In contrast, deuterated versions like Prednisolone-d8 (Major) 21-β-D-Glucuronide are pharmacologically inert and used exclusively for analytical purposes .
  • Enzyme Interactions: Glucuronidated steroids are substrates for UDP-glucuronosyltransferases (UGTs).
  • Comparative Stability: Deuterated glucuronides exhibit enhanced stability in biological samples compared to non-deuterated forms, reducing degradation during long-term storage .
Market and Regulatory Considerations
  • Suppliers: Prednisolone-d8 (Major) 21-β-D-Glucuronide is available from TRC (Canada) and Pharmaffiliates, while non-deuterated analogs are supplied by Simson Pharma (India) .
  • Regulatory Status: Deuterated compounds are classified as research-grade chemicals, whereas non-deuterated metabolites like Prednisolone 21-β-D-Glucuronide may require compliance with pharmacopeial standards (e.g., USP) for clinical use .

Biological Activity

Prednisolone-d8 (Major) 21-beta-D-Glucuronide is a deuterated metabolite of prednisolone, a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. The biological activity of this compound is of interest due to its potential therapeutic applications and its role in drug metabolism. This article reviews the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and relevant case studies.

Metabolism Overview

Prednisolone undergoes extensive hepatic metabolism, primarily through conjugation with glucuronic acid, which enhances its solubility and facilitates elimination. The formation of glucuronide metabolites, such as Prednisolone-d8 21-beta-D-Glucuronide, is a significant pathway in the drug's biotransformation.

  • Key Enzymes : The enzyme UDP-glucuronosyltransferase (UGT) plays a crucial role in the glucuronidation process. Specific isoforms, particularly UGT2B15 and UGT2B17, are involved in the metabolism of prednisolone .

Pharmacokinetic Properties

The pharmacokinetics of Prednisolone-d8 21-beta-D-Glucuronide can be summarized as follows:

PropertyValue
Molecular Weight 392.5 g/mol
Half-Life Approximately 3-4 hours
Bioavailability High (due to glucuronidation)
Elimination Route Primarily renal

These properties suggest that the compound has favorable characteristics for therapeutic use, particularly in conditions requiring rapid anti-inflammatory effects.

Prednisolone exerts its biological effects through several mechanisms:

  • Glucocorticoid Receptor Activation : Prednisolone-d8 binds to glucocorticoid receptors (GRs), leading to the modulation of gene expression involved in inflammation and immune response.
  • Inhibition of Pro-inflammatory Cytokines : It reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha, thereby diminishing inflammation.
  • Effects on Immune Cells : The compound influences various immune cell types, including lymphocytes and macrophages, promoting apoptosis in activated immune cells.

Case Studies

  • Case Study on Inflammatory Diseases : A study involving patients with rheumatoid arthritis demonstrated that treatment with prednisolone resulted in significant reductions in joint inflammation and pain scores compared to placebo controls .
  • Pediatric Asthma Management : In pediatric populations with severe asthma exacerbations, prednisolone-d8 was shown to improve lung function significantly within 24 hours of administration .
  • Chronic Obstructive Pulmonary Disease (COPD) : Research indicated that prednisolone-d8 administration led to improved respiratory function and reduced hospitalizations in COPD patients during exacerbations .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Prednisolone-d8 (Major) 21-beta-D-Glucuronide in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds. Key parameters include:

  • Column : C18 reversed-phase columns (e.g., 2.6 µm particle size, 100 mm length).
  • Ionization : Electrospray ionization (ESI) in negative mode for glucuronide conjugates.
  • Internal Standard : Use structurally analogous deuterated standards (e.g., Prednisolone-d8) to correct for matrix effects .
  • Validation : Include recovery rates (85–115%), precision (CV <15%), and limit of quantification (LOQ <1 ng/mL) per FDA guidelines .

Q. How is this compound synthesized, and what purity thresholds are critical for research use?

  • Methodological Answer : Synthesis involves enzymatic conjugation of Prednisolone-d8 with UDP-glucuronic acid using human liver microsomes or recombinant UGT enzymes.

  • Purity : >95% by HPLC-UV (λ = 242 nm) to minimize interference in pharmacokinetic studies .
  • Deuterium Incorporation : Verify via high-resolution MS (e.g., Q-TOF) to ensure >98% isotopic enrichment at the C21 position .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow NIH guidelines for glucocorticoid handling:

  • PPE : Gloves, lab coats, and eye protection to prevent dermal absorption.
  • Ventilation : Use fume hoods during weighing to avoid inhalation of fine particles.
  • Waste Disposal : Incinerate at >1000°C to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers address discrepancies in Prednisolone-d8 glucuronide recovery rates across different tissue homogenates?

  • Methodological Answer : Optimize homogenization buffers (e.g., pH 7.4 PBS with 0.1% β-glucuronidase inhibitors) to prevent enzymatic degradation.

  • Matrix Effects : Use post-column infusion to identify ion suppression sources (e.g., phospholipids in liver homogenates).
  • Cross-Validation : Compare recovery rates against non-deuterated analogs to isolate isotope-specific effects .

Q. What experimental designs are optimal for studying the enterohepatic recirculation of Prednisolone-d8 glucuronide?

  • Methodological Answer : Employ a dual-cannulated rodent model (bile duct and jugular vein):

  • Bile Collection : Analyze bile samples at 0, 1, 3, 6, and 12 hours post-dosing.
  • Mass Balance : Use [³H]-labeled Prednisolone-d8 to track systemic vs. biliary excretion.
  • Data Interpretation : Apply compartmental modeling (e.g., NONMEM) to estimate reabsorption kinetics .

Q. How can researchers mitigate cross-reactivity of Prednisolone-d8 glucuronide with endogenous corticosteroids in immunoassays?

  • Methodological Answer : Perform cross-validation using two orthogonal methods:

  • Immunoassay : Use monoclonal antibodies with high specificity for the glucuronide moiety (e.g., anti-21-β-D-glucuronide).
  • LC-MS/MS : Confirm absence of interference from cortisol-d4 or cortisone-d7.
  • Statistical Analysis : Calculate Cohen’s kappa coefficient to assess agreement between methods .

Q. What stability-indicating studies are required for long-term storage of Prednisolone-d8 glucuronide reference standards?

  • Methodological Answer : Conduct accelerated stability testing under ICH Q1A(R2) conditions:

  • Temperature : 25°C/60% RH (6 months) vs. 40°C/75% RH (3 months).
  • Analytical Endpoints : Monitor degradation products (e.g., free Prednisolone-d8 via UPLC-PDA).
  • Acceptance Criteria : ≤2% degradation over 12 months at 2–8°C .

Data Contradiction & Troubleshooting

Q. How should researchers resolve conflicting data on Prednisolone-d8 glucuronide’s plasma protein binding affinity?

  • Methodological Answer : Use equilibrium dialysis with deuterated vs. non-deuterated controls:

  • Buffer : 0.1 M phosphate buffer (pH 7.4) with 4% human serum albumin.
  • Correction : Adjust for deuterium isotope effects using Scatchard plots.
  • Validation : Compare with ultrafiltration-LC-MS results to rule out membrane adsorption artifacts .

Q. What strategies validate the absence of in-source fragmentation of Prednisolone-d8 glucuronide during LC-MS analysis?

  • Methodological Answer :

  • Source Parameters : Optimize declustering potential (DP) and collision energy (CE) to minimize fragmentation.
  • Diagnostic Ions : Monitor precursor ion (m/z 544.62) and product ions (e.g., m/z 367.45 for glucuronide cleavage).
  • Parallel Testing : Compare fragmentation patterns with synthetic impurities (e.g., 21-α-D-glucuronide) .

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